N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]-1,2,3-benzothiadiazole-6-carboxamide
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Overview
Description
The compound “N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]-1,2,3-benzothiadiazole-6-carboxamide” contains several functional groups including a thiadiazole ring, a benzothiadiazole ring, a carboxamide group, and a propylsulfanyl group . These functional groups suggest that the compound could have potential biological activity .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined by techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the electron-deficient nature of the thiadiazole ring .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the carboxamide group could enhance its solubility in water .Scientific Research Applications
Antimicrobial and Antifungal Applications
Research indicates significant potential in developing antimicrobial and antifungal agents from derivatives of thiadiazole. Sych et al. (2019) synthesized derivatives showing sensitivity to both Gram-positive and Gram-negative bacteria, in addition to exhibiting antifungal activity against Candida albicans. These findings highlight the compound's promise for further antimicrobial studies (Sych et al., 2019).
Carbonic Anhydrase Inhibitory Properties
Novel metal complexes of related thiadiazole derivatives have been identified as potent inhibitors of human carbonic anhydrase isoenzymes, demonstrating significant inhibitory effects compared to the control compound acetazolamide. This suggests potential therapeutic applications in diseases where carbonic anhydrase activity is implicated (Büyükkıdan et al., 2013).
Corrosion Inhibition
Thiadiazole derivatives have also been evaluated for their corrosion inhibitory effects. Hu et al. (2016) synthesized benzothiazole derivatives that demonstrated superior inhibition efficiency against steel corrosion in acidic solutions, suggesting applications in corrosion prevention technologies (Hu et al., 2016).
Anticancer Activity
Compounds incorporating the thiadiazole moiety have been synthesized and tested for their anticancer properties. Tiwari et al. (2017) found that certain derivatives exhibited promising anticancer activity against various human cancer cell lines, indicating their potential as leads for the development of new cancer therapies (Tiwari et al., 2017).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-(5-propylsulfanyl-1,3,4-thiadiazol-2-yl)-1,2,3-benzothiadiazole-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N5OS3/c1-2-5-19-12-16-15-11(20-12)13-10(18)7-3-4-8-9(6-7)21-17-14-8/h3-4,6H,2,5H2,1H3,(H,13,15,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDSJHOMKSQMICF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=NN=C(S1)NC(=O)C2=CC3=C(C=C2)N=NS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N5OS3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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